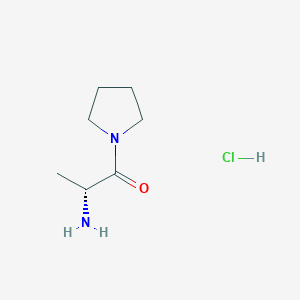
(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- is a chemical compound with the molecular formula C7H14N2O·HCl It is a derivative of propanone, featuring an amino group and a pyrrolidinyl group
Preparation Methods
The synthesis of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-1-propanone with pyrrolidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols.
Scientific Research Applications
1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- can be compared with other similar compounds, such as:
2-Amino-1-(1-pyrrolidinyl)-1-propanone: This compound lacks the hydrochloride salt form but shares similar structural features.
1-Propanone, 2-amino-1-(1-pyrrolidinyl)-: Another related compound with slight variations in its chemical structure.
The uniqueness of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- lies in its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability in certain applications.
Properties
CAS No. |
1415969-04-8 |
|---|---|
Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1 |
InChI Key |
VVNNTHQEKBSDAG-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)N.Cl |
Canonical SMILES |
CC(C(=O)N1CCCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)
![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

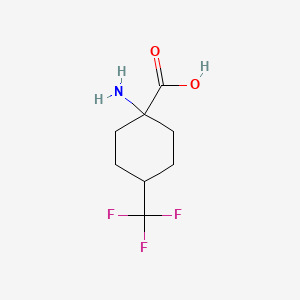
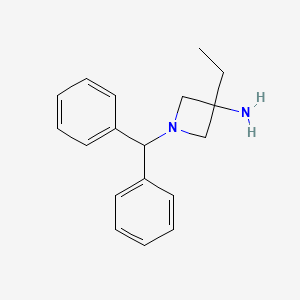

![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12275674.png)
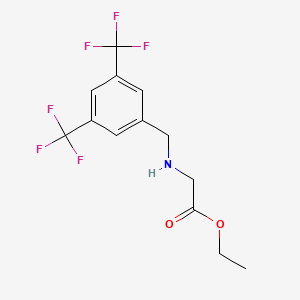
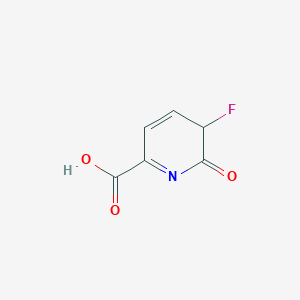
![3-[(Benzylamino)methyl]-N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide](/img/structure/B12275686.png)
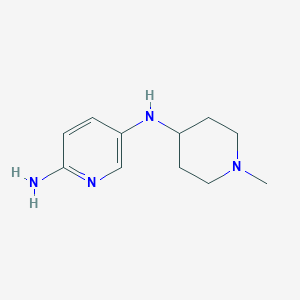
![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)
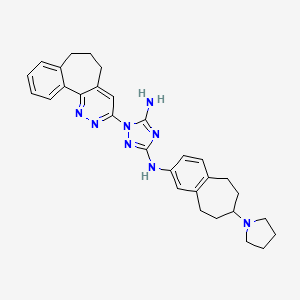
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)
